molecular formula C16H16ClNO2 B5719774 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

Cat. No. B5719774
M. Wt: 289.75 g/mol
InChI Key: SXFTVSAEFHAWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide, also known as CM-11, is a synthetic cannabinoid that has been used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various medical conditions.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in regulating various physiological processes such as pain sensation, inflammation, and immune response. 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been found to bind to cannabinoid receptors in the brain and body, which can lead to the activation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide have been studied extensively in scientific research. The compound has been found to have analgesic and anti-inflammatory effects, which can be beneficial in the treatment of pain and inflammation. It has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, there are also some limitations to the use of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide in lab experiments. The compound has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. Additionally, the compound can be expensive to synthesize, which can limit its use in some research settings.

Future Directions

There are several future directions for research on 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. One area of interest is the potential therapeutic applications of the compound in the treatment of various medical conditions. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide and its effects on the endocannabinoid system. Additionally, more studies are needed to investigate the safety and efficacy of the compound in humans. Finally, there is a need for the development of new synthetic cannabinoids that can be used in scientific research.

Synthesis Methods

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the preparation of 2-methoxy-5-methylphenylacetic acid, which is then converted to 2-methoxy-5-methylbenzoyl chloride. The resulting compound is then reacted with 2-chloro-4-methylbenzamide to form 2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide. The synthesis method has been described in detail in scientific literature.

Scientific Research Applications

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide has been used in various scientific studies to investigate its potential therapeutic applications. The compound has been found to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of cancer, epilepsy, and other medical conditions.

properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-10-4-6-12(13(17)8-10)16(19)18-14-9-11(2)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFTVSAEFHAWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxy-5-methylphenyl)-4-methylbenzamide

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